molecular formula C18H15N5O B2437684 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941915-05-5

4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2437684
CAS No.: 941915-05-5
M. Wt: 317.352
InChI Key: FMDUQAMIJNWULN-UHFFFAOYSA-N
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Description

4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a pyrazolo[3,4-d]pyridazinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of a pyrazole derivative with a pyridazine derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to scale up the production while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyridazinone derivatives, such as:

  • 4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
  • 4-methyl-1-phenyl-6-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Uniqueness

What sets 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-2-ylmethyl group, in particular, may confer unique properties compared to other derivatives.

Properties

IUPAC Name

4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-13-16-11-20-23(15-8-3-2-4-9-15)17(16)18(24)22(21-13)12-14-7-5-6-10-19-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDUQAMIJNWULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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